molecular formula C13H17BN2O2 B2962801 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine CAS No. 1445860-57-0

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine

Katalognummer B2962801
CAS-Nummer: 1445860-57-0
Molekulargewicht: 244.1
InChI-Schlüssel: WZJJVTPTNZCPNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of this compound involves the reaction of an appropriate imidazo[1,5-a]pyridine precursor with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (also known as pinacolborane) . The boron-containing group is introduced via a boronate ester formation.

Wissenschaftliche Forschungsanwendungen

  • Organic Synthesis

    • Summary of Application : Organoboron compounds, such as aryl borate, are important intermediates in organic synthesis . They are used to protect diols in the organic synthesis of drugs, and are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .
    • Methods of Application : The synthesis of these compounds typically involves nucleophilic and amidation reactions .
    • Results or Outcomes : The use of these compounds in organic synthesis has led to a wide range of applications in pharmacy and biology .
  • Drug Delivery

    • Summary of Application : Boronic acid compounds are used as enzyme inhibitors or specific ligand drugs . They are also used in the construction of stimulus-responsive drug carriers .
    • Methods of Application : The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .
    • Results or Outcomes : These drug carriers have been used to deliver anti-cancer drugs, insulin, and genes .
  • Fluorescent Probes

    • Summary of Application : Boric acid compounds can be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
    • Results or Outcomes : The use of these compounds as fluorescent probes has expanded the capabilities of detection and identification in various fields .
  • Boron Neutron Capture Therapy

    • Summary of Application : Compounds with similar structures have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
    • Results or Outcomes : These compounds have shown promise in the treatment of various types of cancer .
  • Suzuki Reaction

    • Summary of Application : Arylboronic acid, which is economical and easy to obtain, is one of the important nucleophiles in the Suzuki reaction .
    • Results or Outcomes : This reaction has a wide range of applications in the synthesis of various organic compounds .
  • Synthesis of Organic Electroluminescent Devices

    • Summary of Application : Similar compounds participate in the synthesis of organic electroluminescent devices .
    • Results or Outcomes : These compounds have contributed to the development of new types of electroluminescent devices .
  • Synthesis of Cholinergic Drugs

    • Summary of Application : It is an important intermediate for the synthesis of cholinergic drugs which can treat gastrointestinal diseases .
    • Results or Outcomes : These compounds have contributed to the development of new types of cholinergic drugs .
  • Synthesis of Oxazolidinone Derivatives

    • Summary of Application : Similar compounds participate in the synthesis of oxazolidinone derivatives for modulators of mGluR5 .
    • Results or Outcomes : These compounds have contributed to the development of new types of oxazolidinone derivatives .
  • Synthesis of N-(2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl) Pyridin-3-Yl)Cyclopropanesulfonamide

    • Summary of Application : N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions .
    • Results or Outcomes : These compounds have contributed to the development of new types of organic intermediates .

Zukünftige Richtungen

For more detailed information, you can refer to the relevant papers and explore global suppliers and safety data sheets . 🌟

Eigenschaften

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-5-6-11-7-15-9-16(11)8-10/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJJVTPTNZCPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C=NC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine

CAS RN

1445860-57-0
Record name 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
R Buonfiglio, F Prati, M Bischetti, C Cavarischia… - Molecules, 2020 - mdpi.com
The interest of research groups and pharmaceutical companies to discover novel GSK-3β inhibitors has increased over the years considering the involvement of this enzyme in many …
Number of citations: 13 www.mdpi.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.